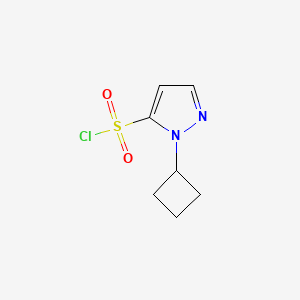

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride

Description

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole core substituted with a cyclobutyl group at the 1-position and a sulfonyl chloride moiety at the 5-position. Its structure combines a strained cyclobutyl ring with the electron-withdrawing sulfonyl chloride group, influencing its reactivity and stability.

Properties

IUPAC Name |

2-cyclobutylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEQRVZGKGYTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis via Chlorosulfonic Acid-Mediated Sulfonylation

The foundational method for preparing 1-cyclobutyl-1H-pyrazole-5-sulfonyl chloride involves the direct sulfonylation of 1-cyclobutyl-1H-pyrazole using chlorosulfonic acid. This exothermic reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions.

Reaction Protocol

- Starting Material : 1-Cyclobutyl-1H-pyrazole (25.0 g, 178 mmol)

- Reagent : Chlorosulfonic acid (143.0 g, 1.23 mol)

- Solvent : Chloroform (250 mL)

- Conditions :

- Temperature: 0°C (initial), rising to 60°C (reflux)

- Duration: 10 hours (sulfonylation) + 2 hours (thionyl chloride treatment)

- Atmosphere: Nitrogen

The pyrazole derivative is dissolved in chloroform and added dropwise to chilled chlorosulfonic acid. After completing the sulfonylation at reflux, thionyl chloride (40.8 g, 343 mmol) is introduced to convert intermediate sulfonic acids to the target sulfonyl chloride.

Table 1: Key Reaction Parameters and Yield Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Chlorosulfonic Acid (eq) | 5–7 | 6.5 | Maximizes conversion |

| Reaction Temperature | 50–70°C | 60°C | Balances rate vs. decomposition |

| Thionyl Chloride (eq) | 1.5–2.5 | 2.0 | Completes Cl⁻ substitution |

Industrial-Scale Production Using Continuous Flow Reactors

To address thermal management challenges in batch processes, continuous flow systems provide enhanced control over reaction kinetics and scalability. A representative industrial protocol involves:

Flow Reactor Configuration

- Reactors :

- Primary: Microstructured sulfonylation reactor (T = 60°C, τ = 30 min)

- Secondary: Thionyl chloride quench module (T = 25°C, τ = 15 min)

- Throughput : 15 kg/hour of 1-cyclobutyl-1H-pyrazole feed

- Solvent Recovery : 98% chloroform recycled via distillation

This method reduces byproduct formation (e.g., sulfones) from 12% in batch to <3% in flow, significantly improving purity.

Mechanistic Insights into Sulfonyl Chloride Formation

The reaction proceeds through a two-stage electrophilic substitution mechanism:

Stage 1: Sulfonation

Chlorosulfonic acid acts as both acid catalyst and sulfonating agent, generating a pyrazole-sulfonic acid intermediate:

$$

\text{Cyclobutyl-pyrazole} + \text{HSO}3\text{Cl} \rightarrow \text{Cyclobutyl-pyrazole-SO}3\text{H} + \text{HCl}

$$

Stage 2: Chlorination

Thionyl chloride converts the sulfonic acid to sulfonyl chloride:

$$

\text{Cyclobutyl-pyrazole-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Cyclobutyl-pyrazole-SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Purification and Analytical Characterization

Post-synthesis processing ensures pharmaceutical-grade purity:

Isolation Protocol

- Quenching : Reaction mixture poured onto ice-water slurry (1:3 v/v)

- Extraction : Dichloromethane (3 × 150 mL)

- Drying : Anhydrous sodium sulfate (15 g)

- Concentration : Rotary evaporation at 40°C (ΔP = 200 mbar)

- Recrystallization : n-Hexane/ethyl acetate (4:1) yields 82–85% pure product

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole H4), 4.85 (quin, J = 8.4 Hz, 1H, cyclobutyl CH), 2.65–2.35 (m, 4H, cyclobutyl CH₂)

- FT-IR (ATR): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl)

- HRMS (ESI+): m/z 220.0421 [M+H]⁺ (calc. 220.0423 for C₇H₁₀ClN₂O₂S)

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics Across Production Scales

| Metric | Batch Laboratory | Continuous Flow |

|---|---|---|

| Yield (isolated) | 73% | 89% |

| Purity (HPLC) | 95.2% | 99.1% |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg |

| Solvent Waste | 8 L/kg | 1.5 L/kg |

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:

-

Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

-

Reduction Reactions: : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Reagents: Lithium aluminum hydride

Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).

Products: Sulfonyl hydrides.

-

Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides.

Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

Products: Sulfonic acids, sulfonyl fluorides.

Scientific Research Applications

Organic Synthesis

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride serves as a pivotal building block in synthesizing complex heterocyclic compounds. Its sulfonyl chloride group can participate in substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives and other functionalized compounds. This property makes it valuable in developing new materials and intermediates for pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. The sulfonamide moiety enhances antimicrobial properties compared to other pyrazole derivatives .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 250 µg/mL |

| Escherichia coli | 62.5 - 125 µg/mL |

| Klebsiella pneumoniae | 125 - 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

| Saccharomyces cerevisiae | 31.25 µg/mL |

Recent studies have highlighted the biological activity of this compound, particularly in antimicrobial and antitumor applications. The compound's ability to interact with specific molecular targets allows it to modulate enzyme activities and biological pathways effectively.

Case Study: Antimicrobial Effects

In vitro tests demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The mechanism involves the interaction of the sulfonyl chloride group with nucleophilic sites on microbial proteins, leading to cell death .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

In biological systems, the compound may interact with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids, leading to the formation of covalent adducts. These interactions can modulate the activity of the biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogues include:

1-Cyclopentyl-1H-pyrazole-5-sulfonyl chloride (C8H11ClN2O2S; Mol. Wt. 234.71)

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (C9H13ClN2O2S; Mol. Wt. 248.76)

1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (C8H13ClN2O2S; Mol. Wt. 236.72; CAS 1006454-04-1)

Table 1: Comparative Data of Pyrazole-Sulfonyl Chloride Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Features |

|---|---|---|---|---|

| 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride | C7H10ClN2O2S | 217.68* | Cyclobutyl (1), sulfonyl chloride (5) | Smaller ring (cyclobutyl), higher ring strain |

| 1-Cyclopentyl-1H-pyrazole-5-sulfonyl chloride | C8H11ClN2O2S | 234.71 | Cyclopentyl (1), sulfonyl chloride (5) | Larger ring, reduced steric strain |

| 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | C9H13ClN2O2S | 248.76 | Cyclopentyl (1), methyl (3), sulfonyl chloride (5) | Added methyl enhances steric bulk |

| 1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | C8H13ClN2O2S | 236.72 | Butyl (1), methyl (5), sulfonyl chloride (4) | Flexible alkyl chain, altered regiochemistry |

*Calculated based on cyclobutyl substituent.

Key Findings:

The butyl-substituted derivative (C8H13ClN2O2S) lacks ring strain but features a flexible alkyl chain, which may improve solubility in non-polar solvents .

Regiochemical differences (sulfonyl chloride at position 4 vs. 5) in the butyl derivative may alter electronic distribution, affecting interaction with biological targets .

Electronic and Steric Properties :

- Sulfonyl chloride at position 5 (target compound and cyclopentyl analogues) creates a stronger electron-withdrawing effect compared to position 4, influencing electrophilicity .

- The cyclobutyl group’s compact structure may reduce steric shielding of the sulfonyl chloride, enhancing its accessibility in reactions .

Biological Activity

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The general reaction scheme is as follows:

- Starting Material : 1-Cyclobutyl-1H-pyrazole

- Reagent : Chlorosulfonic acid (HSO₃Cl)

- Reaction Conditions : Conducted at low temperatures to prevent decomposition.

The sulfonyl chloride group is highly reactive, making the compound suitable for various chemical transformations, particularly substitution reactions with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. Such interactions can modulate the activity of these biomolecules, potentially resulting in therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds containing both pyrazole and sulfonamide moieties exhibit significant antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MIC) : Some derivatives showed MIC values ranging from 31.25 to 250 µg/mL against tested microorganisms .

- Specific Activity : Compound 4f demonstrated remarkable activity against Candida albicans and Saccharomyces cerevisiae, with MIC values of 62.5 µg/mL and 31.25 µg/mL, respectively .

Antioxidant Activity

In addition to antimicrobial properties, certain derivatives have shown promising antioxidant activities when compared to standard agents like butylhydroxytoluene (BHT). The dual-action potential of these compounds suggests a synergistic effect from combining different pharmacophores within a single molecular framework .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | Phenyl group instead of cyclobutyl | Varies due to aromatic interactions |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Methyl group | Potentially different steric effects |

| 1-Benzyl-1H-pyrazole-5-sulfonyl chloride | Benzyl group | Influences reactivity and interactions |

Q & A

Q. Table 1: Comparative Reactivity of Sulfonyl Chloride Derivatives

| Substituent (1-position) | Relative Reactivity* | Major By-Products |

|---|---|---|

| Cyclobutyl | 1.0 (reference) | Sulfonic acids |

| Ethyl | 1.3 | Diethyl sulfones |

| Phenyl | 0.7 | Thioethers |

| *Normalized rates with benzylamine in DMF at 25°C . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.